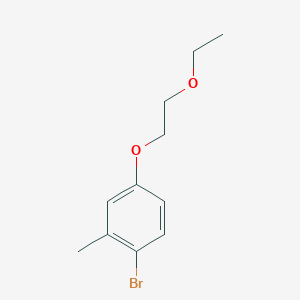
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene is an organic compound belonging to the family of bromobenzene derivatives. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethoxyethoxy group and a methyl group. This compound is often used as a building block in organic synthesis due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene typically involves the bromination of 4-(2-ethoxyethoxy)-2-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-ethoxyethoxy)-2-methylphenol, 4-(2-ethoxyethoxy)-2-methylaniline, etc.
Oxidation: Products include 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, 4-(2-ethoxyethoxy)-2-methylbenzoic acid.
Reduction: The major product is 4-(2-ethoxyethoxy)-2-methylbenzene.
科学的研究の応用
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of brominated aromatic compounds with biological activity.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethoxyethoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
類似化合物との比較
1-Bromo-4-(2-ethoxyethoxy)-2-methylbenzene can be compared with other bromobenzene derivatives such as:
- 1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene
- 1-Bromo-4-(2-ethoxyethoxy)benzene
- 1-Bromo-4-(2-methoxyethoxy)benzene
These compounds share similar chemical properties but differ in the nature of the substituents attached to the benzene ring. The presence of different substituents can influence the reactivity, solubility, and potential applications of these compounds. For example, the ethoxyethoxy group in this compound provides unique solubility and reactivity characteristics compared to its methoxyethoxy analogs.
特性
分子式 |
C11H15BrO2 |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
1-bromo-4-(2-ethoxyethoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-6-7-14-10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
DWPWTTFDVWZIDR-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CC(=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















